molecular formula C13H14N2O3 B2862214 3-Butyramidobenzofuran-2-carboxamide CAS No. 898372-35-5

3-Butyramidobenzofuran-2-carboxamide

Cat. No.: B2862214
CAS No.: 898372-35-5
M. Wt: 246.266
InChI Key: VFGDXVWCCRKIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyramidobenzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives are present in many biologically active natural products and have been explored for their potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyramidobenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. The use of palladium-catalyzed C–H arylation and transamidation procedures allows for the high-yield production of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Butyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the benzofuran core .

Scientific Research Applications

3-Butyramidobenzofuran-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyramidobenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the butyramido group. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(butanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGDXVWCCRKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.